molecular formula C10H10N2O3 B14841672 3-Cyclopropoxy-5-formylpicolinamide

3-Cyclopropoxy-5-formylpicolinamide

Cat. No.: B14841672
M. Wt: 206.20 g/mol
InChI Key: MHTKMBKNWKOIPM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-formylpicolinamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol It is characterized by the presence of a cyclopropoxy group attached to a picolinamide core, with a formyl group at the 5-position

Preparation Methods

The synthesis of 3-Cyclopropoxy-5-formylpicolinamide typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Cyclopropoxy-5-formylpicolinamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.

Scientific Research Applications

3-Cyclopropoxy-5-formylpicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-formylpicolinamide involves its interaction with specific molecular targets and pathways. The formyl group can act as a reactive site for nucleophilic attack, while the cyclopropoxy group can influence the compound’s overall reactivity and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Cyclopropoxy-5-formylpicolinamide can be compared with other similar compounds, such as 5-Cyclopropoxy-3-formylpicolinamide . Both compounds share a similar core structure but differ in the position of the formyl and cyclopropoxy groups. This difference can lead to variations in their chemical reactivity and biological activity.

Other similar compounds include various cyclopropoxy derivatives and picolinamide derivatives, each with unique structural features and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-cyclopropyloxy-5-formylpyridine-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c11-10(14)9-8(15-7-1-2-7)3-6(5-13)4-12-9/h3-5,7H,1-2H2,(H2,11,14)

InChI Key

MHTKMBKNWKOIPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C=O)C(=O)N

Origin of Product

United States

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